molecular formula C24H30N6O3S B2445450 ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1207029-69-3

ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2445450
CAS RN: 1207029-69-3
M. Wt: 482.6
InChI Key: CESBHWCFGDZNDS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N6O3S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

One study describes the efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition. This research highlights the molecular hybridization approach to design compounds with significant in vitro activity against Mycobacterium tuberculosis, showing promise for therapeutic applications without detailing drug-specific usage or side effects (Reddy et al., 2014).

Microwave-assisted Synthesis

Another study focuses on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, providing insights into the chemical versatility and potential research applications of such structures (Başoğlu et al., 2013).

Antioxidant Activity Studies

Research on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives unveils their synthesis and antioxidant activity. This study demonstrates the potential of these compounds for scientific research aimed at combating oxidative stress, again sidestepping drug-specific discussions (Zaki et al., 2017).

Heterocyclic Compounds as GyrB Inhibitors

Further, a study on thiazole-aminopiperidine hybrid analogues elaborates on their design and synthesis as novel Mycobacterium tuberculosis GyrB inhibitors. It illustrates the strategic development of compounds for targeting bacterial enzymes, pertinent to the broader context of scientific research into infectious diseases (Jeankumar et al., 2013).

Synthesis of Pyridazinone Derivatives

The synthesis and characterization of new pyridazinone derivatives, along with theoretical studies on their conformations and reactivities, provide valuable insights into the structural aspects of heterocyclic compounds. This research offers a foundation for the development of novel compounds with potential scientific applications, excluding direct implications for drug development or side-effect profiles (Kalai et al., 2021).

properties

IUPAC Name

ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBHWCFGDZNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

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